Bienvenue dans la boutique en ligne BenchChem!

NBI-35965

Solubility Formulation In Vitro Assays

NBI-35965 is a water-soluble (≤100mM in H₂O), brain-penetrant CRF1 antagonist (Ki=4nM) with >1000x CRF2 selectivity and 34% oral bioavailability. Engineered to eliminate DMSO solvent artifacts and cytotoxicity, it ensures reliable in vivo CNS target engagement and reproducible stress-model data. Preferred over antalarmin and CP-154,526 for chronic oral dosing and gut-brain axis studies.

Molecular Formula C22H26Cl2N4O3S
Molecular Weight 497.4 g/mol
CAS No. 603151-83-3
Cat. No. B1676989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBI-35965
CAS603151-83-3
SynonymsNBI-35965 Mesylate;  NBI 35965 Mesylate;  NBI35965 Mesylate; 
Molecular FormulaC22H26Cl2N4O3S
Molecular Weight497.4 g/mol
Structural Identifiers
SMILESCCC1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.Cl
InChIInChI=1S/C21H22Cl2N4.CH4O3S/c1-3-15-11-27-21-18(26(15)10-13-4-5-13)8-12(2)24-20(21)19(25-27)16-7-6-14(22)9-17(16)23;1-5(2,3)4/h6-9,13,15H,3-5,10-11H2,1-2H3;1H3,(H,2,3,4)/t15-;/m0./s1
InChIKeyARENHXRYYRAMQA-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NBI-35965 (CAS 603151-83-3): A Selective CRF1 Receptor Antagonist for Stress-Related Research


NBI-35965 (CAS 603151-83-3) is a potent, selective, and orally active antagonist of the corticotropin-releasing factor receptor 1 (CRF1) . It exhibits high affinity for CRF1 with a Ki of 4 nM and demonstrates >1000-fold selectivity over the CRF2 receptor subtype . The compound is brain-penetrant and water-soluble, with demonstrated in vivo efficacy in attenuating stress-induced physiological responses [1]. NBI-35965 is primarily utilized as a pharmacological tool in preclinical research focused on stress-related disorders, including anxiety, depression, and irritable bowel syndrome [2].

NBI-35965: Critical Differentiators from Generic CRF1 Antagonists


While several CRF1 antagonists exist as research tools, NBI-35965 possesses a unique combination of physicochemical and pharmacological properties that preclude simple substitution with in-class alternatives. Unlike many early-generation CRF1 antagonists such as antalarmin or CP-154,526, which suffer from poor aqueous solubility [1], NBI-35965 was specifically engineered as a water-soluble molecule [2]. This property significantly enhances its utility in in vitro and in vivo experimental protocols, eliminating the need for complex solubilization strategies. Furthermore, its superior oral bioavailability and demonstrated brain penetration following peripheral administration distinguish it from compounds like NBI-27914, which show limited in vivo efficacy via certain routes . The quantitative evidence below details these critical differentiators.

Quantitative Evidence for NBI-35965 Differentiation from Key CRF1 Antagonist Comparators


Superior Aqueous Solubility Enables Simplified Experimental Workflows

NBI-35965 exhibits high aqueous solubility, with vendor data reporting solubility up to 100 mM in water . In stark contrast, the structurally distinct CRF1 antagonist antalarmin has a reported aqueous solubility of less than 1 µg/mL [1], and CP-154,526 has an estimated solubility of approximately 0.0015 mg/L . This >100,000-fold difference eliminates the requirement for organic co-solvents or complex formulation vehicles, reducing potential assay interference and streamlining in vivo dosing.

Solubility Formulation In Vitro Assays

Enhanced Oral Bioavailability Facilitates Systemic In Vivo Studies

NBI-35965 demonstrates an oral bioavailability (F) of 34% in rats following a 10 mg/kg oral dose, with a maximal plasma concentration (Cmax) of 560 ng/mL achieved at 1 hour . This compares favorably to the 27% oral bioavailability reported for CP-154,526 under similar conditions [1]. While R121919 is also orally bioavailable, quantitative data is less consistently reported .

Oral Bioavailability Pharmacokinetics In Vivo Dosing

Demonstrated Brain Penetration for CNS-Targeted Research

NBI-35965 is confirmed to be brain-penetrant following peripheral administration. Ex vivo autoradiography studies demonstrated that oral administration of NBI-35965 (1, 3, 10, or 30 mg/kg) dose-dependently inhibited [125I]sauvagine binding at brain sites of CRF1 distribution, with complete prevention of labeling in the cortex at the highest doses [1]. While CP-154,526 is also reported to be brain-penetrant , the direct ex vivo evidence for NBI-35965 provides a clear, quantitative measure of target engagement in the CNS.

Blood-Brain Barrier CNS Penetration Ex Vivo Autoradiography

Comparable In Vivo Efficacy with Superior Physicochemical Properties

In a rat model of water avoidance stress, NBI-35965 administered subcutaneously at 20 mg/kg significantly reduced stress-induced defecation by 53% [1]. This is comparable to the 49% inhibition observed with antalarmin (20 mg/kg, i.p.) in a restraint stress model [2]. However, NBI-35965 achieves this efficacy with the added benefits of high aqueous solubility and a defined oral bioavailability profile, offering practical advantages for experimental design.

In Vivo Efficacy Stress-Induced Defecation Visceral Hyperalgesia

High Selectivity Profile Minimizes Off-Target Effects

NBI-35965 demonstrates a >1000-fold selectivity for CRF1 (Ki = 4 nM) over the closely related CRF2 receptor subtype (Ki > 10,000 nM) . This selectivity profile is comparable to or exceeds that of other leading CRF1 antagonists such as CP-154,526 (CRF2 Ki > 10,000 nM) and R121919 (>1000-fold selectivity) . The high degree of selectivity is critical for dissecting CRF1-specific signaling pathways without confounding CRF2-mediated effects.

Selectivity CRF2 Receptor Off-Target Effects

Optimal Application Scenarios for NBI-35965 Based on Differentiated Properties


In Vitro and In Vivo Studies Requiring High Aqueous Solubility

For researchers conducting cellular assays, electrophysiology, or in vivo dosing where the use of organic solvents like DMSO must be minimized, NBI-35965's solubility of up to 100 mM in water makes it the CRF1 antagonist of choice. This property eliminates the need for complex solubilization strategies required for poorly soluble alternatives like antalarmin [1], reducing solvent-related cytotoxicity and experimental variability.

Oral Dosing Studies in Rodent Models of Stress and Anxiety

NBI-35965's oral bioavailability of 34% and brain penetration [2] make it well-suited for chronic oral dosing studies in rodent models of stress, anxiety, and depression. Its favorable pharmacokinetic profile compared to CP-154,526 (27% oral bioavailability [3]) ensures reliable systemic exposure and central target engagement, critical for behavioral and endocrine endpoint assessments.

Gastrointestinal Research Involving Stress-Induced Visceral Hypersensitivity

Given its demonstrated efficacy in reducing stress-induced visceral hyperalgesia and colonic motor dysfunction [4], NBI-35965 is a preferred tool for studies investigating the gut-brain axis and stress-related gastrointestinal disorders such as irritable bowel syndrome. Its ability to attenuate stress-induced defecation by 53% [5] provides a robust functional endpoint.

Neuropharmacology Studies Investigating Locus Coeruleus-Norepinephrine System

NBI-35965 has been specifically shown to abolish the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF [6]. This makes it a valuable tool for researchers studying the role of CRF1 in modulating the central noradrenergic system, a key pathway in stress responses and arousal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for NBI-35965

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.